2,6-bis(difluoromethyl)benzoic acid
Description
2,6-Bis(difluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two difluoromethyl (–CF₂H) groups at the ortho positions (C-2 and C-6) of the benzene ring. The difluoromethyl substituents confer unique electronic and steric properties, enhancing metabolic stability and modulating acidity compared to non-fluorinated analogs. Fluorine’s high electronegativity and small atomic radius optimize lipophilicity and bioavailability, making this compound valuable in agrochemical and pharmaceutical research .
Properties
CAS No. |
960249-99-4 |
|---|---|
Molecular Formula |
C9H6F4O2 |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(difluoromethyl)benzoic acid typically involves the introduction of difluoromethyl groups into a benzoic acid derivative. One common method is the direct fluorination of 2,6-dimethylbenzoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Bis(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,6-bis(difluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Bis(trifluoromethyl)benzoic Acid
- Structure : Two trifluoromethyl (–CF₃) groups at C-2 and C-4.
- Key Differences :
- Electron-Withdrawing Effect : Trifluoromethyl groups are stronger electron-withdrawing substituents than difluoromethyl, increasing the carboxylic acid’s acidity (lower pKa) .
- Synthesis : Synthesized via regioselective carboxylation of 1,3-bis(trifluoromethyl)benzene, followed by functionalization (e.g., bromination) at the para position .
- Applications : Used as a precursor for agrochemicals and pharmaceuticals, such as benzoyl fluoride derivatives .
Bispyribac (2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic Acid)
- Structure : Two 4,6-dimethoxypyrimidin-2-yloxy groups at C-2 and C-5.
- Key Differences: Mode of Action: Inhibits branched-chain amino acid synthesis (acetolactate synthase), acting as a systemic herbicide for rice crops . Solubility: Often formulated as a sodium salt (Bispyribac-sodium) to enhance water solubility and field efficacy . Selectivity: Targets grasses and sedges, unlike fluorinated analogs, which may have broader biological activity .
2,6-Difluorobenzoic Acid
- Structure : Two fluorine atoms at C-2 and C-6.
- Key Differences :
2,6-Bis(1-hydroxyethyl)benzoic Acid
- Structure : Two 1-hydroxyethyl (–CH(OH)CH₃) groups at C-2 and C-6.
- Key Differences :
- Polarity and Bioactivity : Hydroxyethyl groups increase hydrogen-bonding capacity, enhancing solubility and enabling antiviral activity (e.g., inhibition of DENV-2 NS2B/NS3 protease) .
- Stereoelectronic Effects : Less electronegative than fluorinated analogs, leading to distinct conformational and docking interactions in biological systems .
Comparative Data Table
Key Research Findings
Fluorination Impact: Difluoromethyl and trifluoromethyl groups enhance resistance to oxidative metabolism compared to non-fluorinated analogs, extending half-life in biological systems . Trifluoromethyl derivatives exhibit stronger electron-withdrawing effects, making them more acidic and reactive in electrophilic substitutions .
Biological Activity :
- Herbicidal activity in Bispyribac relies on pyrimidinyloxy groups’ ability to inhibit ALS enzymes, whereas fluorinated benzoic acids may act via different mechanisms (e.g., membrane disruption) .
- Hydroxyethyl-substituted analogs demonstrate bioactivity in antiviral contexts, highlighting substituent-dependent target specificity .
Synthetic Accessibility :
- Fluorinated derivatives often require specialized reagents (e.g., SF₄ for acyl fluorides) and regioselective reactions, increasing synthesis complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
